1-Iodo-5-methoxy-2-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, methyl, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of compounds like 1-methoxy-2-methyl-4-nitrobenzene.
Reduction: Formation of 1-iodo-5-methoxy-2-methyl-4-aminobenzene.
Oxidation: Formation of 1-iodo-5-methoxy-2-methyl-4-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized materials for electronic or photonic applications.
Wirkmechanismus
The mechanism by which 1-iodo-5-methoxy-2-methyl-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic aromatic substitution, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitro group, being an electron-withdrawing group, stabilizes the transition state and facilitates the substitution process.
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-2-methoxy-4-nitrobenzene
- 1-Iodo-3-methoxy-4-nitrobenzene
- 1-Iodo-4-methoxy-2-nitrobenzene
Comparison: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene is unique due to the specific positions of its functional groups, which influence its reactivity and the types of reactions it can undergo
Eigenschaften
Molekularformel |
C8H8INO3 |
---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
1-iodo-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
HGJAPHFKTXWBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.